molecular formula C15H11NOS2 B448153 (Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one CAS No. 354545-77-0

(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one

Cat. No. B448153
CAS RN: 354545-77-0
M. Wt: 285.4g/mol
InChI Key: CWOWHCIZQPCWFS-LCYFTJDESA-N
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Description

“(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one” is a thiophene-based compound . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using the Gewald synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives often proceed through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .

Future Directions

Thiophene-based compounds have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new thiophene moieties with wider therapeutic activity is a topic of interest .

properties

IUPAC Name

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-phenyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS2/c1-10-7-8-18-12(10)9-13-14(17)16-15(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOWHCIZQPCWFS-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one

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